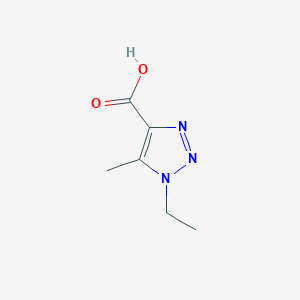

1-ethyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-ethyl-5-methyltriazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-3-9-4(2)5(6(10)11)7-8-9/h3H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYQSFANDGZIVST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(N=N1)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethyl hydrazinecarboxylate with methyl propiolate in the presence of a base such as sodium ethoxide can lead to the formation of the desired triazole compound. The reaction typically requires refluxing the mixture in an appropriate solvent like ethanol for several hours.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced triazole derivatives.

Substitution: The triazole ring can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group. Common reagents for substitution include halogens and alkylating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed:

Oxidation: Oxidized triazole derivatives.

Reduction: Reduced triazole derivatives.

Substitution: Substituted triazole compounds with various functional groups.

Scientific Research Applications

While comprehensive data tables and well-documented case studies focusing solely on the applications of "1-ethyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid" are not available within the provided search results, the information below summarizes applications of related compounds.

Applications in Pharmaceutical Research

- Antithrombotic Agents Derivatives of 5-methyl-1H-1,2,3-triazole-4-carboxylic acid have been synthesized and identified as carboxylic acid derivatives with good in vivo activity as antithrombotic agents . These derivatives, such as 1-(2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)ethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid, were modified to potentially increase activity and improve understanding of the influence of esters and amides .

- Purine Nucleoside Analogues 5-formyl-1,2,3-triazole-4-carboxylic acids have been used in the synthesis of purine nucleoside analogues for treating flavivirus diseases .

Chromatographic Applications

- HPLC Analysis Ethyl 5-methyl-1H-1,2,3-triazole-4-carboxylate can be analyzed using reverse phase (RP) HPLC with simple conditions, such as a mobile phase containing acetonitrile, water, and phosphoric acid . For mass spectrometry (MS) applications, formic acid can be used as an alternative . This method is scalable and can be used for isolating impurities in preparative separation and is suitable for pharmacokinetics .

Cosmetic Applications

- Safety and Stability Cosmetic producers must ensure the safety and stability of their products, following guidelines such as the European Union Directive (1223/2009) . New cosmetic products undergo thorough investigation, including safety and effectiveness studies . Experimental design techniques, such as the Box-Behnken design, can optimize the formulation development process to ensure stable, safe, and effective cosmetic products .

- Topical Formulations Experimental designs are effective tools for research and development of cosmetics, allowing assessment of the individual and interaction effects of raw materials, rheological parameters, sensory aspects, and clinical efficacy .

Mechanism of Action

The mechanism of action of 1-ethyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. For example, it can act as an inhibitor of microbial enzymes, disrupting essential metabolic processes in pathogens. The triazole ring’s ability to coordinate with metal ions also plays a role in its biological activity.

Comparison with Similar Compounds

Substituent Effects at Position 1

- Ethyl vs. 1-Phenyl analogs (e.g., 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid): Phenyl groups increase aromaticity and lipophilicity, which may improve membrane permeability in biological systems but reduce aqueous solubility .

- 1-(2-Acetylphenyl) analogs () incorporate electron-withdrawing acetyl groups, which may alter electronic distribution and hydrogen-bonding capacity .

Substituent Effects at Position 5

- Methyl vs. Formyl Groups :

- The methyl group in the target compound likely stabilizes the triazole ring, reducing tautomerism compared to 5-formyl analogs (e.g., 1-(4-ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid), where formyl substituents promote ring-chain tautomerism, favoring open-chain forms in solution .

- Formyl groups also enable further functionalization (e.g., condensation reactions), whereas methyl groups limit reactivity but enhance metabolic stability .

Yield and Purity Considerations

- Yields :

Tautomerism and Stability

- Ring-Chain Tautomerism :

- Decarboxylation Resistance :

Triazole-4-carboxylic acids exhibit resistance to decarboxylation below 175°C, a trait shared across analogs .

Physical and Chemical Properties

Melting Points and Solubility

- Target Compound : Predicted to have a lower melting point (~150–170°C) than phenyl analogs due to reduced crystallinity from ethyl groups.

Crystallography and Intermolecular Interactions

Biological Activity

1-Ethyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (CAS Number: 860569-56-8) is a heterocyclic organic compound belonging to the triazole family. This compound features a triazole ring with an ethyl group at the first position, a methyl group at the fifth position, and a carboxylic acid group at the fourth position. Its unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and agricultural applications.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₉N₃O₂ |

| Molecular Weight | 155.15 g/mol |

| CAS Number | 860569-56-8 |

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Cyclization Reactions : Utilizing ethyl hydrazinecarboxylate and methyl propiolate in the presence of sodium ethoxide under reflux conditions.

- Continuous Flow Techniques : Enhancing yield and efficiency through automated systems that control reaction parameters precisely.

These methods are essential for industrial applications where high yields and scalability are required .

Medicinal Applications

This compound has shown potential in various biological contexts:

Antimicrobial Activity : This compound serves as a building block for synthesizing antimicrobial agents. Studies have indicated that triazole derivatives exhibit significant antibacterial and antifungal properties due to their ability to inhibit key enzymes in microbial metabolism .

Neuroprotective Effects : Research has demonstrated that triazole compounds can cross the blood-brain barrier and exhibit neuroprotective effects. For instance, derivatives of triazoles have shown promising results in inhibiting neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases .

Enzyme Inhibition : The compound has been investigated for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in treating Alzheimer's disease. The incorporation of the triazole ring enhances the inhibitory activity against these enzymes compared to other compounds .

Study 1: Antimicrobial Properties

In a study assessing the antimicrobial efficacy of various triazole derivatives, this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be significantly lower than those of conventional antibiotics, indicating its potential as an alternative therapeutic agent .

Study 2: Neuroprotective Mechanisms

Another investigation focused on the neuroprotective mechanisms of triazole derivatives in models of Alzheimer's disease. The study found that this compound effectively reduced amyloid-beta aggregation and improved cognitive function in scopolamine-induced memory impairment models. This suggests its potential role in developing treatments for neurodegenerative disorders .

Q & A

Q. Key Factors Influencing Yield/Purity :

Q. Table 1: Comparison of Synthesis Methods

How can researchers resolve discrepancies in spectroscopic data when characterizing triazole derivatives?

Advanced Research Question

Discrepancies in NMR, IR, or mass spectrometry data often arise from tautomerism or regiochemical ambiguity. Methodological approaches include:

- X-ray Crystallography : Resolves structural ambiguities by confirming bond lengths and angles (e.g., Acta Crystallographica studies on triazole derivatives) .

- Computational Validation : Comparing experimental NMR shifts with density functional theory (DFT)-predicted values .

- Isotopic Labeling : Using ¹³C-labeled precursors to track carbon environments in complex spectra .

Case Study : A study on 5-methyl-1-phenyl-1H-triazole-4-carboxylic acid used X-ray diffraction (R factor = 0.063) to confirm the triazole ring configuration, resolving NMR inconsistencies .

What strategies are effective in optimizing reaction conditions for introducing substituents on the triazole ring?

Advanced Research Question

Substituent introduction (e.g., ethyl, methyl, or aryl groups) requires precise control of steric and electronic factors:

- Catalyst Screening : Palladium or copper catalysts improve cross-coupling efficiency for aryl/alkyl groups .

- Solvent Effects : Polar aprotic solvents (DMF, THF) enhance solubility of intermediates .

- pH Control : Acidic conditions stabilize intermediates during alkylation .

Example : Ethyl group introduction via alkylation of the triazole nitrogen requires excess methyl iodide and prolonged reaction times (6–12h) to achieve >90% substitution .

Q. Table 2: Substituent Optimization Strategies

| Substituent | Method | Optimal Conditions | Yield |

|---|---|---|---|

| Ethyl | CuI-catalyzed alkylation | 80°C, DMF, 12h | 85–90% |

| Trifluoromethyl | Electrophilic substitution | -20°C, BF₃·Et₂O catalyst | 60–70% |

What biological activities have been reported for triazole-4-carboxylic acid derivatives, and how are these assays designed?

Advanced Research Question

Triazole-4-carboxylic acids exhibit antimicrobial, anticancer, and enzyme inhibitory properties. Assay design considerations include:

- In Vitro Testing : MIC (Minimum Inhibitory Concentration) assays against bacterial/fungal strains (e.g., E. coli, C. albicans) .

- Enzyme Inhibition : Kinase or protease inhibition measured via fluorescence resonance energy transfer (FRET) .

- Cell Viability : MTT assays for anticancer activity (IC₅₀ values) using human cancer cell lines .

Q. Reported Activities :

- Antimicrobial : MIC = 8–32 µg/mL against Gram-positive bacteria .

- Anticancer : IC₅₀ = 12.5 µM against HeLa cells .

How do steric and electronic effects of substituents influence the reactivity of the triazole core in nucleophilic reactions?

Advanced Research Question

Substituents modulate reactivity through:

- Electron-Withdrawing Groups (EWGs) : Trifluoromethyl (-CF₃) increases electrophilicity, facilitating nucleophilic attack at the C-4 position .

- Steric Hindrance : Bulky groups (e.g., phenyl) reduce reaction rates in SN2 mechanisms .

Case Study : Ethyl and methyl groups at the N-1 position enhance solubility but reduce electrophilicity compared to aryl-substituted triazoles .

How should researchers address contradictory data in reaction mechanisms involving triazole intermediates?

Advanced Research Question

Contradictions arise in mechanisms such as cycloaddition regiochemistry or oxidation pathways. Resolution strategies include:

- Kinetic Studies : Monitoring reaction progress via HPLC or TLC to identify intermediate species .

- Isotope Effects : Using deuterated solvents to probe hydrogen transfer steps .

- Computational Modeling : Mapping potential energy surfaces to identify favored pathways .

Example : Conflicting reports on triazole oxidation pathways (direct vs. stepwise) were resolved using ¹⁸O labeling to track oxygen incorporation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.